molecular formula C10H17BrN4O2 B13548518 tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B13548518
M. Wt: 305.17 g/mol
InChI Key: OSBGHDPMMDGDSR-LURJTMIESA-N
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Description

tert-Butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a triazole ring, and a bromine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves the following steps:

    Formation of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Introduction of the bromine atom: Bromination of the triazole ring is achieved using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-butyl group: The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butyl chloroformate.

    Formation of the carbamate: The final step involves the reaction of the intermediate with an appropriate amine to form the carbamate linkage.

Industrial Production Methods: Industrial production of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives and debrominated products.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring and bromine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.

    tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of the triazole ring.

    tert-Butyl carbazate: A related compound with a hydrazine functional group.

Uniqueness:

  • The presence of the triazole ring and bromine atom in tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate imparts unique chemical and biological properties.
  • The compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable tool in scientific research.

Properties

Molecular Formula

C10H17BrN4O2

Molecular Weight

305.17 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m0/s1

InChI Key

OSBGHDPMMDGDSR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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